molecular formula C11H13ClO B2947995 1-Chloro-4-(2-cyclopropylethoxy)benzene CAS No. 1480039-27-7

1-Chloro-4-(2-cyclopropylethoxy)benzene

Cat. No.: B2947995
CAS No.: 1480039-27-7
M. Wt: 196.67
InChI Key: SGGJKYITBYSGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(2-cyclopropylethoxy)benzene is a chlorobenzene derivative widely used in scientific research and industrial applications. It is a colorless liquid with a molecular formula of C11H13ClO and a molecular weight of 196.68 g/mol . This compound is known for its unique chemical properties, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-cyclopropylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-cyclopropylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-(2-cyclopropylethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-cyclopropylethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(2-methoxyethoxy)benzene
  • 1-Chloro-4-(2-ethoxyethoxy)benzene
  • 1-Chloro-4-(2-propoxyethoxy)benzene

Uniqueness

1-Chloro-4-(2-cyclopropylethoxy)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with linear alkyl groups .

Properties

IUPAC Name

1-chloro-4-(2-cyclopropylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGJKYITBYSGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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